2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one
Description
The compound 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one is a heterocyclic molecule featuring a 1,3,4-oxadiazole core substituted with a 3,4-dimethoxyphenyl group at position 5 and a sulfanyl-linked acetylpiperidine moiety. While explicit data on its synthesis or bioactivity is absent in the provided evidence, its structural motifs align with pharmacologically active oxadiazole derivatives, which are often explored for enzyme inhibition (e.g., α-glucosidase, LOX) and antimicrobial properties .
Properties
IUPAC Name |
2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-ethylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-4-14-7-5-6-10-22(14)17(23)12-27-19-21-20-18(26-19)13-8-9-15(24-2)16(11-13)25-3/h8-9,11,14H,4-7,10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXECDCOCNIYCFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s closest analogues share the 1,3,4-oxadiazole scaffold but differ in substituents. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Physicochemical Properties
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